molecular formula C5H9ClN4OS B1482208 5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride CAS No. 1899942-13-2

5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride

Cat. No. B1482208
M. Wt: 208.67 g/mol
InChI Key: XWKBPGJCELGCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Future Directions

Thiadiazole derivatives have been widely studied in medicinal chemistry due to their wide biological properties . There is an urgent need to develop novel, more effective therapeutics, and thiadiazole ring is a versatile scaffold that could be explored further .

properties

IUPAC Name

5-(azetidin-3-yloxy)-1,3,4-thiadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS.ClH/c6-4-8-9-5(11-4)10-3-1-7-2-3;/h3,7H,1-2H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBPGJCELGCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride
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5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride
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5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride
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5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride
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5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride
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5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride

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